

Application Note: Quantification of (3R,5S)-Fluvastatin in Plasma Samples

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Compound of Interest

Compound Name: (3R,5S)-Fluvastatin

Cat. No.: B1673502

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed lipid-lowering agent. It is commercially available as a racemic mixture of two enantiomers: the therapeutically active (+)-3R,5S-fluvastatin and the less active (-)-3S,5R-fluvastatin. Accurate quantification of fluvastatin enantiomers in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed protocols for the quantification of **(3R,5S)-Fluvastatin** in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated methods for fluvastatin quantification in plasma.

Method	Analyte(s)	Internal Standard	Sample Preparation	Linearity Range (ng/mL)	LOQ (ng/mL)	Recovery (%)	Ref.
LC-MS/MS	(3R,5S)- & (3S,5R)- Fluvastatin	Warfarin	Liquid-Liquid Extraction	5 - 500	1.5	> 90	[1][2][3]
LC-MS/MS	Fluvastatin (racemic)	Fluvastatin-d6	Protein Precipitation	0.2 - 50	0.2	Not Reported	
LC-MS	Fluvastatin (racemic)	Rosuvastatin	Not Specified	2.0 - 800.0	2.0	Not Reported	[4]
HPLC-Fluorescence	(3R,5S)- & (3S,5R)- Fluvastatin	Not Specified	Solid-Phase Extraction	up to 625	0.75	> 80	[4][5]
GC-MS	Fluvastatin (racemic)	[18O2]-Fluvastatin	Extractive Alkylation & Derivatization	2 - 512	2	Not Reported	[6]
HPLC-Fluorescence	Fluvastatin (racemic)	Atorvastatin	Protein Precipitation & Liquid-Liquid Extraction	0.5 - 1000	0.5	88 - 96	[7]

HPLC- UV	Fluvastati n (racemic)	Not Specified	Protein Precipitat ion	2 - 600	2	95.0 - 100.9	[8]
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Experimental Protocols

Protocol 1: Enantioselective Quantification of Fluvastatin by LC-MS/MS

This protocol is based on the method described by Di Pietro et al. for the chiral separation and quantification of fluvastatin enantiomers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1. Materials and Reagents

- **(3R,5S)-Fluvastatin** and (3S,5R)-Fluvastatin reference standards
- Warfarin (Internal Standard)
- Human plasma (with anticoagulant)
- Methanol, Acetonitrile, Water (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Diisopropyl ether

2. Sample Preparation (Liquid-Liquid Extraction)

- Thaw plasma samples at room temperature.
- To 500 μ L of plasma in a microcentrifuge tube, add 25 μ L of Warfarin internal standard solution (concentration to be optimized).
- Vortex briefly to mix.
- Adjust the plasma pH to 5.0 using a suitable buffer (e.g., acetate buffer).
- Add 1 mL of diisopropyl ether.

- Vortex for 5 minutes to extract the analytes.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions

- LC System: High-Performance Liquid Chromatography system
- Column: ChiralCel OD-R (or equivalent chiral column)
- Mobile Phase: Acetonitrile:Methanol:Water (24:36:40, v/v/v) with 0.1% Formic Acid[1][2][3]
- Flow Rate: 0.8 mL/min
- Column Temperature: 25°C
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Fluvastatin enantiomers: m/z 410.6 → 348.2[1][2][3]
 - Warfarin (IS): m/z 307.1 → 161.6[1][2][3]

4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The reported method demonstrated intra- and inter-assay precision and accuracy with coefficients of variation and relative errors less than 10%.[1]

Protocol 2: High-Sensitivity Quantification of Racemic Fluvastatin by LC-MS/MS

This protocol is based on a high-sensitivity method for the general quantification of fluvastatin in human plasma.

1. Materials and Reagents

- Fluvastatin reference standard
- Fluvastatin-d6 (Internal Standard)
- Human plasma (with anticoagulant)
- Acetonitrile, Methanol, Water (LC-MS grade)
- Ammonium acetate

2. Sample Preparation (Protein Precipitation)

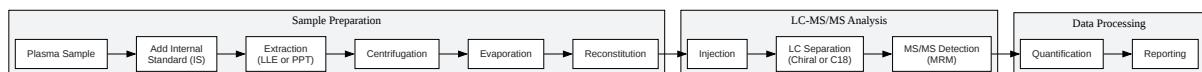
- Spike 160 μ L of human plasma with 20 μ L of aqueous fluvastatin standard solution and 20 μ L of fluvastatin-d6 internal standard solution (e.g., final concentration of 20 ng/mL).
- Vortex to mix.
- Add 400 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the solvent to dryness.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions

- LC System: Agilent 1290 Infinity Binary LC or equivalent
- Column: C18 column (specific dimensions and particle size to be optimized)
- Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).
- Flow Rate: To be optimized based on the column dimensions.
- MS System: Agilent 6490 Triple Quadrupole Mass Spectrometer or equivalent
- Ionization Mode: ESI, Positive
- MRM Transitions: Specific transitions for fluvastatin and fluvastatin-d6 need to be determined and optimized.

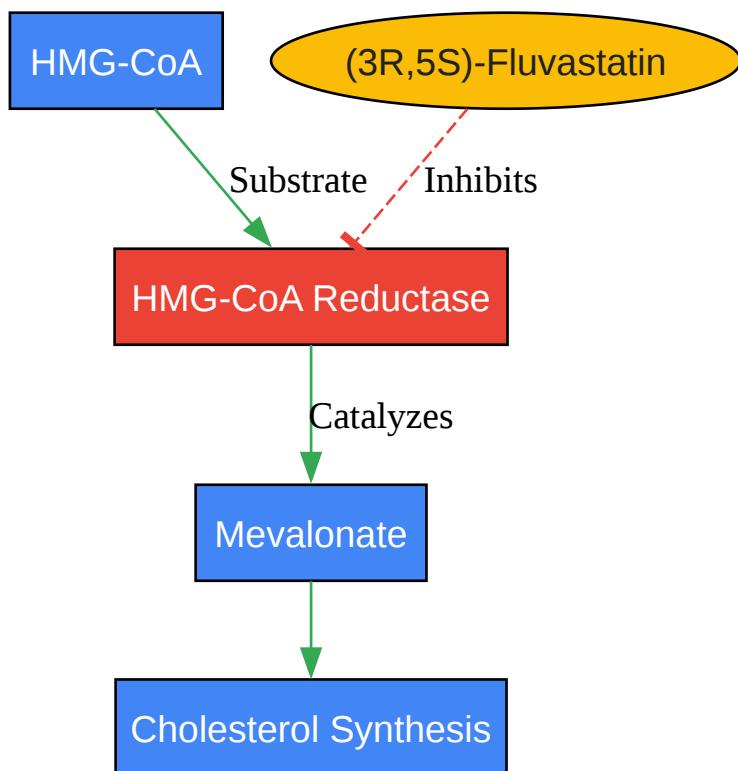
4. Method Validation The method demonstrated a linear dynamic range of 0.2 to 50 ng/mL, with a limit of detection (LOD) of 0.1 ng/mL. Accuracy values were within $\pm 15\%$ and precision values were also within $\pm 15\%$ for all calibration levels.

Visualizations



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Caption: Experimental workflow for Fluvastatin quantification in plasma.



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Caption: Fluvastatin's mechanism of action in cholesterol synthesis.

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